molecular formula C18H28O3 B1260625 Etherolenic acid

Etherolenic acid

Cat. No.: B1260625
M. Wt: 292.4 g/mol
InChI Key: QWRJRLCIDLDGLM-GTTHPXIQSA-N
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Description

Etherolenic acid is a divinyl ether oxylipin, a type of fatty acid derivative. It is a metabolite of linolenic acid, formed in plants via the 13-lipoxygenase pathway. This compound is known for its unique structure and biological activities, making it a subject of interest in various scientific fields .

Mechanism of Action

The mechanism of action of etherolenic acid involves its role as a signaling molecule in plants. It is produced in response to stress and helps to activate defense pathways. The molecular targets of this compound include various enzymes involved in the lipoxygenase pathway, which leads to the production of other oxylipins that help protect the plant .

Comparison with Similar Compounds

Etherolenic acid is unique among oxylipins due to its divinyl ether structure. Similar compounds include:

This compound’s uniqueness lies in its specific structure and the particular enzymes it interacts with, making it a distinct and valuable compound for research.

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

(9Z,11E)-12-[(1E,3Z)-hexa-1,3-dienoxy]dodeca-9,11-dienoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h3-4,9,11,13-14,16-17H,2,5-8,10,12,15H2,1H3,(H,19,20)/b4-3-,11-9-,16-13+,17-14+

InChI Key

QWRJRLCIDLDGLM-GTTHPXIQSA-N

SMILES

CCC=CC=COC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C=C\O/C=C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCC=CC=COC=CC=CCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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